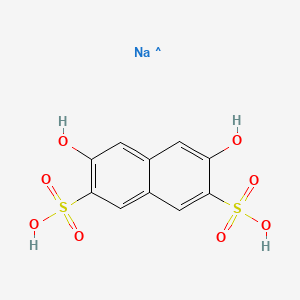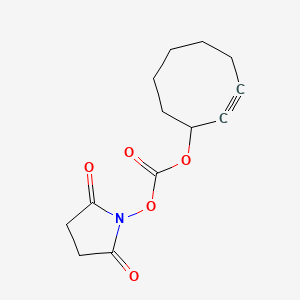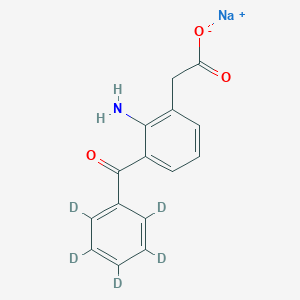
3,6-Dihydroxynaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxynaphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its solubility in water and its applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2,7-disulfonic acid, which is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl groups at the 3 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where naphthalene is first sulfonated and then subjected to controlled hydroxylation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form naphthalene derivatives with fewer oxygen functionalities.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
Oxidation: Products include naphthoquinones.
Reduction: Products include dihydroxynaphthalenes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3,6-Dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid involves its ability to form stable complexes with metal ions and organic molecules. The hydroxyl and sulfonic acid groups facilitate interactions with various molecular targets, leading to its effectiveness in applications such as staining and chelation. The pathways involved include coordination chemistry and hydrogen bonding .
Comparison with Similar Compounds
- 1,8-Dihydroxynaphthalene-3,6-disulfonic acid
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid
Comparison: 3,6-Dihydroxynaphthalene-2,7-disulfonic acid is unique due to the specific positions of its hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different solubility, stability, and interaction profiles with other molecules .
Properties
Molecular Formula |
C10H8NaO8S2 |
|---|---|
Molecular Weight |
343.3 g/mol |
InChI |
InChI=1S/C10H8O8S2.Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;/h1-4,11-12H,(H,13,14,15)(H,16,17,18); |
InChI Key |
WZCUTQZDUZZQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Related CAS |
51690-40-5 7153-21-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)






![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)

![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)

